Antibacterial and antifungal agents: Many acetamide derivatives have shown promising results as antimicrobial agents. [, ] Further derivatization and exploration of the target specificity could be pursued.
Anti-inflammatory and analgesic agents: Some acetamide derivatives exhibited anti-inflammatory and analgesic properties. [, ] Investigating the structure-activity relationship and exploring different pharmacological targets could be of interest.
Compound Description: This compound features a quinoxaline unit linked to a nitrophenyl group via an acetamide bridge. The paper describes its crystal structure, highlighting the puckered conformation of the quinoxaline unit and the L-shaped conformation of the entire molecule. []
Relevance: This compound shares a similar core structure with N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, specifically the nitrophenyl-acetamide moiety. Both compounds contain a substituted nitrophenyl ring attached to an acetamide group, indicating potential shared chemical properties or synthetic pathways. 2. 2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide []
Compound Description: This compound was used as a starting material in a Bischler-Napieralski cyclization reaction, which unexpectedly resulted in dealkylation and elimination of the chiral auxiliary. []
Relevance: This compound shares a structural similarity with N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in the nitrophenylacetamide moiety. Both compounds feature a nitrophenyl group directly linked to an acetamide group, although the substitution pattern on the phenyl ring differs. The presence of a substituted phenethyl group in both compounds also suggests a possible relationship in their design or intended biological activity. 3. N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) []
Compound Description: This benzothiazole derivative exhibited the most potent anti-inflammatory and analgesic effects among the tested compounds in a study focused on developing new nonsteroidal anti-inflammatory agents (NSAIDs). Its interactions with the cyclooxygenase-2 (COX-2) enzyme were examined through molecular docking studies. []
Relevance: While structurally distinct from N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, the presence of the nitrophenyl group and the acetamide linker in both compounds suggests a potential common interest in their biological activities, particularly in the context of inflammation and pain management. The research focus on S-4's interaction with COX-2 could indicate a shared target or mechanism of action, warranting further investigation into the potential of the main compound in similar applications. 4. (Z)-N-(substitutedphenyl)-2-(2-((4-oxo-2-thiazolidin-5-ylidine)methyl)phenoxy)acetamides []
Compound Description: This series of compounds were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) method. []
Relevance: This group of compounds shares a common structural motif with N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, which is the presence of a substituted phenoxyacetamide moiety. The consistent presence of this structural element in compounds investigated for anticonvulsant activity suggests that the main compound, with its similar structure, might also exhibit some degree of anticonvulsant properties. 5. N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides []
Compound Description: This group of compounds, synthesized via a trifluoroacetic acid-catalyzed Dakin-West reaction, highlights the use of p-nitrophenylacetonitrile in this specific reaction. []
Relevance: These compounds, particularly the mention of p-nitrophenylacetonitrile as a starting material, offer a potential synthetic route for analogs of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide. By adapting this described Dakin-West reaction procedure, researchers could potentially synthesize a series of structurally-related compounds by varying the aryl methyl ketone component. This approach could provide valuable insights into the structure-activity relationship of this class of compounds. 6. 2-{4-[(E)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl)acetamides []
Compound Description: This group of 2,4-thiazolidinedione derivatives were synthesized and tested for their hypoglycemic activity in a Wistar albino mice model. Histopathological studies on the kidney and liver were also conducted. []
Relevance: The presence of the substituted phenoxyacetamide group in both these compounds and N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide suggests potential similarities in their biological activities, particularly in the context of glucose metabolism. The demonstrated hypoglycemic activity of these derivatives warrants further investigation into the potential antidiabetic properties of the main compound. 7. N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197) []
Compound Description: BMS-337197 is a potent and selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in purine nucleotide biosynthesis. []
Relevance: Although structurally distinct from N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, BMS-337197 serves as a reminder that seemingly small structural modifications can lead to significant changes in biological activity. The development of BMS-337197 highlights the importance of exploring structure-activity relationships within this class of compounds to identify potent and selective inhibitors of specific targets. 8. N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides []
Relevance: These compounds, despite their structural differences from N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, provide insights into the structure-activity relationship of molecules targeting opioid receptors. The lack of significant analgesic activity of these propanamide derivatives highlights the stringent structural requirements for potent opioid activity. This information suggests that modifications to the main compound's structure, particularly in the region corresponding to the N-methyl-N-arylacetamido group in U50488, could potentially enhance its interaction with opioid receptors and its analgesic properties. 9. N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide []
Compound Description: These compounds were synthesized as part of a series designed to explore the 2-phenoxy-N-(1-phenylethyl)acetamide nucleus for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. []
Relevance: These compounds share the core phenoxyacetamide structure with N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, differing primarily in the substituents on the phenyl rings. This direct structural similarity suggests that the main compound might also exhibit some of these biological activities. The research on these related compounds provides a starting point for investigating the potential therapeutic applications of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, particularly in areas such as inflammation, pain management, and fever reduction.10. (E)-1-(4-(3-methylbut-2-enyloxy)-2-hydroxyphenyl)-3-(substituted phenyl)prop-2-en-1-ones []
Compound Description: This series of prenylated chalcones were investigated for their oxidation kinetics with N-bromoacetamide in an acidic medium. The study aimed to understand the mechanism of this reaction, focusing on the influence of substituents on the phenyl ring and reaction conditions on the reaction rate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.